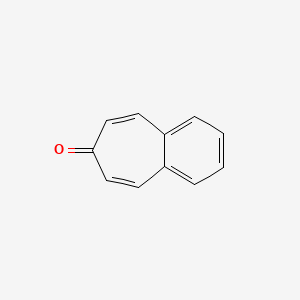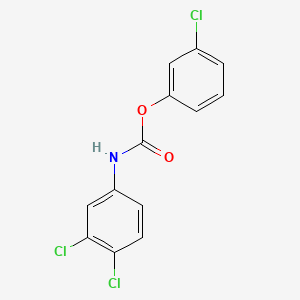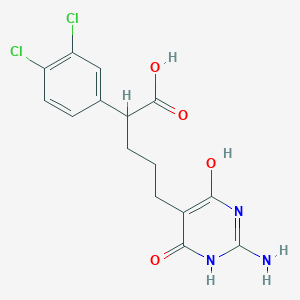
7H-Benzocyclohepten-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benzocyclohepten-7-one is an organic compound with the molecular formula C11H8O It is a member of the benzocycloheptene family, characterized by a seven-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzocyclohepten-7-one can be achieved through several methods. One common approach involves the cycloaddition reaction of 4,5-dehydrotropone with furans, followed by acid-catalyzed rearrangement to form 1-hydroxy-7H-benzocyclohepten-7-ones . Another method includes the synthesis from 8,9-dihydro-5H-benzo7annulen-7(6H)-one .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions and optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Benzocyclohepten-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the seven-membered ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzocyclohepten derivatives.
Applications De Recherche Scientifique
7H-Benzocyclohepten-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7H-Benzocyclohepten-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Phenylbenzocyclohepten-7-one: Similar structure with a phenyl group attached to the seven-membered ring.
7H-Benzocyclohepten-7-one, 6,8-dimethyl-: Contains additional methyl groups on the seven-membered ring.
This compound, 6,8-bis(1-methylethyl)-: Features isopropyl groups on the seven-membered ring.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
4443-91-8 |
|---|---|
Formule moléculaire |
C11H8O |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
benzo[7]annulen-7-one |
InChI |
InChI=1S/C11H8O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-8H |
Clé InChI |
VJPAMLCBTIWAHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=O)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)

![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)



![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)


